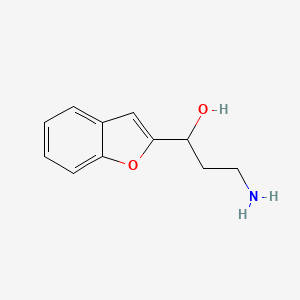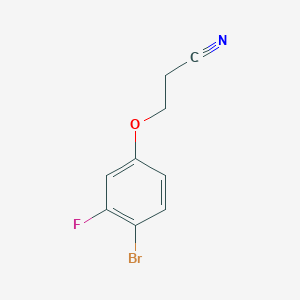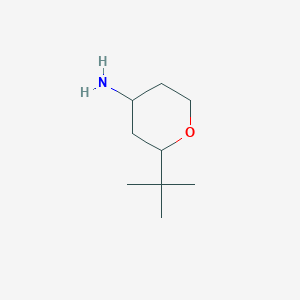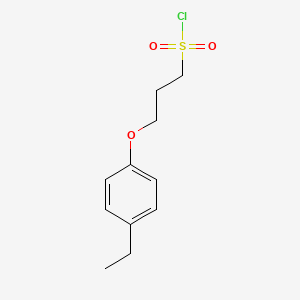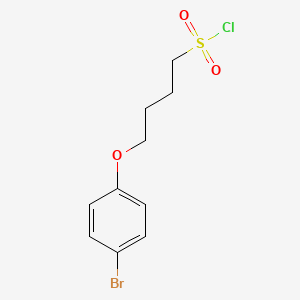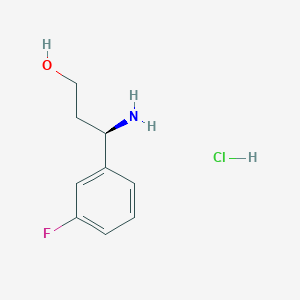
(R)-3-(3-Fluorophényl)-β-alaninol chlorhydrate
Vue d'ensemble
Description
Fluorophenyl compounds are often used in the synthesis of pharmaceuticals and other biologically active substances . The presence of a fluorine atom can enhance the biological activity of these compounds due to the unique properties of fluorine .
Molecular Structure Analysis
The molecular structure of fluorophenyl compounds generally consists of a phenyl ring (a six-membered carbon ring) with a fluorine atom attached . The exact structure would depend on the position of the fluorine atom and any other substituents on the phenyl ring.
Chemical Reactions Analysis
Fluorophenyl compounds can undergo various chemical reactions, including coupling reactions with boronic acids . The specific reactions would depend on the other functional groups present in the molecule.
Physical And Chemical Properties Analysis
Fluorophenyl compounds typically have high stability and low reactivity due to the strong carbon-fluorine bond . They are often insoluble in water .
Applications De Recherche Scientifique
Recherche clinique et développement de médicaments
(R)-3-(3-Fluorophényl)-β-alaninol chlorhydrate est un composé pouvant être utilisé dans la recherche clinique, en particulier dans le développement de nouveaux produits pharmaceutiques. Sa structure permet la création de dérivés pouvant servir de précurseurs ou d'intermédiaires dans la synthèse d'agents thérapeutiques potentiels. Par exemple, son utilisation dans la synthèse d'esters boroniques, essentiels au développement de médicaments pour la capture neutronique , met en évidence son importance en chimie médicinale.
Chimie analytique
En chimie analytique, this compound peut être utilisé comme composé standard ou de référence pour calibrer des instruments tels que les spectromètres de masse. Il peut aider à l'identification et à la quantification de composés similaires dans des échantillons biologiques complexes, contribuant ainsi à l'avancement de la découverte de biomarqueurs .
Synthèse organique
Ce composé sert de bloc de construction précieux en synthèse organique. Son cycle aromatique fluoré peut participer à diverses réactions de couplage, telles que le couplage de Suzuki-Miyaura, qui est essentiel pour la construction de molécules organiques complexes. De plus, sa capacité à former des esters boroniques élargit son utilité dans la création de composés organiques divers .
Recherche en biochimie
En biochimie, this compound peut être utilisé pour étudier les interactions enzyme-substrat, en particulier celles impliquant des acides et des esters boroniques. Comprendre ces interactions peut conduire à des informations sur les mécanismes enzymatiques et le développement d'inhibiteurs enzymatiques .
Pharmacologie
Pharmacologiquement, les dérivés d'esters boroniques du composé sont explorés pour leur potentiel en tant que dispositifs de délivrance de médicaments, en particulier comme vecteurs de bore en capture neutronique, qui est une stratégie de traitement ciblé du cancer. Cependant, leur stabilité dans des conditions physiologiques est un facteur critique qui doit être soigneusement pris en compte .
Recherche chimique
En recherche chimique, this compound peut être utilisé pour étudier l'hydrolyse des esters pinacoliques de l'acide phénylboronique à pH physiologique. Ces recherches sont importantes pour comprendre la stabilité et la réactivité des composés contenant du bore dans les systèmes biologiques .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3R)-3-amino-3-(3-fluorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAZROXPDRSRKE-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@@H](CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857131 | |
| Record name | (3R)-3-Amino-3-(3-fluorophenyl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1263094-10-5 | |
| Record name | Benzenepropanol, γ-amino-3-fluoro-, hydrochloride (1:1), (γR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263094-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Amino-3-(3-fluorophenyl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B1443976.png)


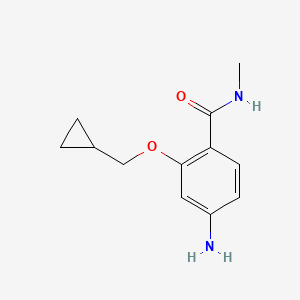
![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1443982.png)
![2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole](/img/structure/B1443984.png)

